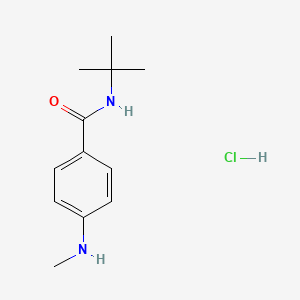![molecular formula C23H19N3O5S B2480415 N-(4-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド CAS No. 898455-85-1](/img/structure/B2480415.png)
N-(4-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗けいれん活性
この化合物は、てんかんやその他のけいれん性疾患の治療に潜在的な効果を示しています。 研究によると、この化合物のようなキナゾリン誘導体は、脳内の神経伝達物質活性を調節することによって抗けいれん薬として作用する可能性があります 。これらの化合物は、実験的てんかんのさまざまなモデルで試験されており、有意な抗けいれん効果を示しています。
抗がん特性
キナゾリン誘導体は、その抗がん特性でよく知られています。特に、この化合物は、癌細胞の増殖を阻害する能力について研究されています。 これは、細胞分裂を阻害し、癌細胞においてアポトーシス(プログラムされた細胞死)を誘導することによって作用します 。これは、新しい癌治療薬の開発のための有望な候補となっています。
抗炎症効果
この化合物の抗炎症特性は、さまざまな研究で調べられています。 動物モデルにおいて、プロ炎症性サイトカインの産生を阻害し、炎症を軽減することがわかった 。これは、関節炎や炎症性腸疾患などの炎症性疾患の治療における潜在的な用途を示唆しています。
抗菌活性
この化合物は、さまざまな細菌および真菌病原体に対して有意な抗菌活性を示しています 。その作用機序には、微生物の細胞膜を破壊し、細胞死をもたらすことが含まれます。これは、新しい抗生物質や抗真菌剤の開発のための潜在的な候補となっています。
心血管系への有益な効果
研究によると、この化合物は、心血管の健康に有益な効果をもたらす可能性があります。動物モデルにおいて、血圧を低下させ、心臓機能を改善することがわかりました。これらの効果は、血管内皮への作用と酸化ストレスを軽減する能力を介して媒介されると考えられています。
これらの用途は、N-(4-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミドの、さまざまな科学研究分野における多様な可能性を強調しています。特定の用途についてさらに詳しい情報が必要な場合は、お気軽にお問い合わせください。
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of Quinazoline Core: The quinazoline core can be synthesized via a series of steps beginning with the condensation of anthranilic acid with formamide. Reaction conditions often involve elevated temperatures and catalysts like acids or bases to facilitate cyclization.
Formation of the Benzodioxine Moiety: Starting from a suitable phenol derivative, the benzodioxine ring can be formed through cyclization with dihalides in the presence of base catalysts, ensuring the sulfonamide group is introduced post-ring closure.
Industrial Production Methods:
Optimization of synthetic pathways for industrial-scale production requires considering cost-effective starting materials, robust reaction conditions, and efficient purification methods. Flow chemistry and microwave-assisted synthesis can enhance yield and reduce reaction time.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, primarily at the quinazoline or benzodioxine moieties, depending on the oxidizing agent.
Reduction: Possible reduction reactions could target the sulfonamide or quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly involving the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation can yield quinazoline N-oxides or sulfonic acids.
Reduction typically gives rise to secondary amines or hydroxy derivatives.
Substitution results in halogenated or alkylated aromatic systems.
Scientific Research Applications: The compound finds broad applicability in:
Chemistry: Used as a building block in organic synthesis, aiding in the development of new molecules.
Biology: Studied for its potential activity against various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential drug candidate, particularly for its quinazoline core known for anti-cancer properties.
Industry: Utilized in creating advanced materials, potentially including polymers and other specialty chemicals.
作用機序
Molecular Targets: The quinazoline moiety often targets tyrosine kinases, which are critical in cell signaling pathways.
Pathways Involved: Inhibition of kinase activity disrupts various cell processes, including proliferation and survival, making it relevant in cancer treatment.
Comparison with Similar Compounds: N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique fusion of the quinazoline and benzodioxine structures.
類似化合物との比較
Gefitinib: A quinazoline derivative used in cancer therapy, structurally simpler with a focus on the quinazoline moiety.
Doxazosin: Another quinazoline compound, used in treating hypertension and benign prostatic hyperplasia, lacks the benzodioxine ring.
Uniqueness: The combination of the quinazoline core with the benzodioxine and sulfonamide groups imparts unique properties, such as specific targeting of biological pathways and potential enhanced activity.
特性
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-5-3-2-4-19(20)23(27)26(15)17-8-6-16(7-9-17)25-32(28,29)18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14,25H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASZHTUPYNOGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)
![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)





![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2480354.png)
